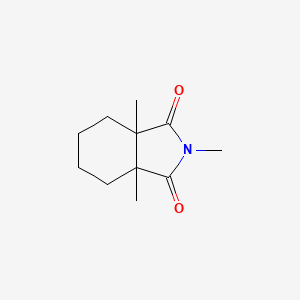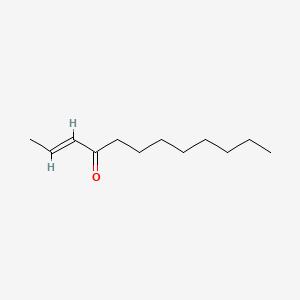
2-Dodecen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecen-4-one is an organic compound with the molecular formula C12H22O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) within its structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Dodecen-4-one can be synthesized through several methods. One common approach involves the reaction of 1-dodecene with ozone, followed by reductive workup to yield the desired ketone. Another method includes the use of diketene and 3-hydroxy-1-nonene, which undergoes a series of reactions to form this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale ozonolysis of 1-dodecene, followed by catalytic hydrogenation. This method is favored due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction of this compound typically yields the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Dodecen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-dodecen-4-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with proteins and enzymes, altering their conformation and activity. This interaction can lead to changes in cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dodecenal: Similar in structure but contains an aldehyde group instead of a ketone.
2-Dodecen-4-yne: Contains a triple bond instead of a double bond.
2-Dodecen-1-yl-succinic anhydride: Contains an anhydride functional group.
Uniqueness
2-Dodecen-4-one is unique due to its specific carbonyl group placement and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
65570-26-5 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
(E)-dodec-2-en-4-one |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h4,10H,3,5-9,11H2,1-2H3/b10-4+ |
Clé InChI |
RBDKOLXWSXOZLC-ONNFQVAWSA-N |
SMILES isomérique |
CCCCCCCCC(=O)/C=C/C |
SMILES canonique |
CCCCCCCCC(=O)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)
![N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14152054.png)
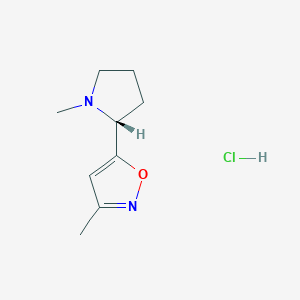
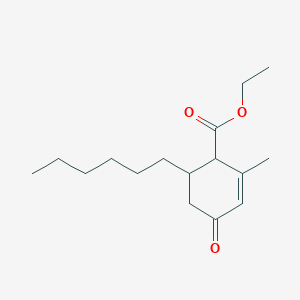

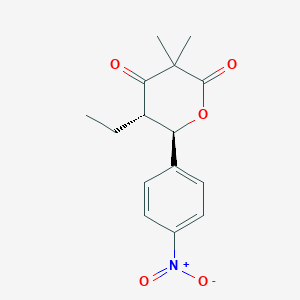
![8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14152071.png)
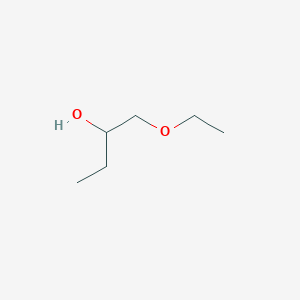
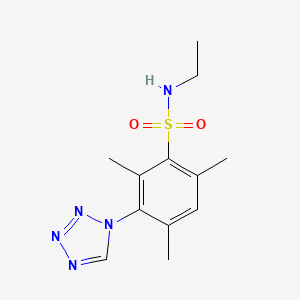
![5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14152086.png)

![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)
